molecular formula C20H34O6 B107277 6,15-Diketo-13,14-dihydro-PGF1alpha CAS No. 63983-53-9

6,15-Diketo-13,14-dihydro-PGF1alpha

Cat. No. B107277
CAS RN: 63983-53-9
M. Wt: 370.5 g/mol
InChI Key: KBHLXKOKUVJZIS-MKXGPGLRSA-N
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Description

6,15-Diketo-13,14-dihydro-PGF1alpha (DK) is a metabolite of prostacyclin (PGI2), which is a member of the family of lipid compounds known as prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and thrombosis. The importance of DK and related metabolites has been highlighted in studies focusing on their role in inflammation and as potential biomarkers for lipid peroxidation processes catalyzed by cyclooxygenase enzymes (COX-1 and COX-2) .

Synthesis Analysis

The synthesis of DK involves the base-catalyzed hydrolysis of methyl ester derivatives in [18O] water, which is used to obtain an internal standard for gas chromatography/selected ion monitoring (GC/SIM) . Another approach to synthesizing prostaglandin derivatives, including DK, is described through a three-component coupling reaction starting from (R)-4-silyloxy-2-cyclopentenone. This method also involves the Wittig reaction, Nozaki-Hiyama-Kishi (NHK) coupling, and cross metathesis to complete the synthesis .

Molecular Structure Analysis

The molecular structure of DK is characterized by a cyclopentane backbone, which is a common feature in the prostaglandin family. The specific structure of DK includes keto groups at positions 6 and 15 and a dihydro modification at positions 13 and 14. This structure is crucial for its biological activity and its detection in biological samples .

Chemical Reactions Analysis

DK is a product of the metabolic pathway involving prostaglandin F2alpha (PGF2alpha). The metabolism of PGF2alpha results in the formation of 15-keto-dihydro-PGF2alpha and later to several beta-oxidized metabolites, which are species-specific . The chemical reactions involved in the metabolism of prostaglandins are complex and involve various enzymes, including cyclooxygenases.

Physical and Chemical Properties Analysis

The physical and chemical properties of DK allow for its detection and quantification in biological samples. The method described for the microdetermination of DK in human plasma involves the preparation of a methyl ester-methoxime-tert-butyldimethylsilyl ether derivative, which is then analyzed using GC/SIM . The detection limit of DK in human plasma was found to be about 297.8 pg/ml, with a good linear response over the range of 10 pg to 10 ng . The radioimmunoassay developed for 15-keto-dihydro-PGF2alpha, a related metabolite, has a detection limit of about 45 pmol/L, demonstrating the sensitivity of these methods for detecting prostaglandin metabolites in plasma .

Scientific Research Applications

Reproductive Health Monitoring

Research has highlighted the importance of 13,14-dihydro-15-keto PGF2alpha (a compound closely related to 6,15-Diketo-13,14-dihydro-PGF1α) in reproductive health. Studies have validated a sensitive and direct enzymeimmunoassay procedure for 13,14-dihydro-15-keto PGF2alpha for use in monitoring reproductive health, especially in animals. For instance, variations in the concentrations of this compound were associated with different reproductive states or conditions in buffaloes. Elevated levels were linked to postpartum endometritis, whereas lower levels were observed with the retention of fetal membranes. The study suggested that monitoring the levels of this compound could be an indicator for reproductive health status in buffaloes (Mishra & Prakash, 2005). Another study validated a similar assay for buffalo plasma and found its application in monitoring the reproductive health status, noting distinct patterns associated with various physiological and pathological conditions (Mishra, Meyer, & Prakash, 2003).

Prostaglandin Function in Physiology and Disease

The role of prostaglandins, including 6,15-Diketo-13,14-dihydro-PGF1α and its derivatives, extends beyond reproductive health. Studies have found these compounds to be significant in various physiological processes and disease conditions:

  • Inflammatory Mediator in Alzheimer's Disease

    Research highlighted the involvement of prostaglandin 13,14-dihydro 15-keto PGF2α in the pathogenesis of Alzheimer's disease, noting increased levels in the hippocampal pyramidal neurons of patients, linking it with inflammation and oxidative stress in the disease (Casadesus et al., 2007).

  • Association with Mortality in Cardiovascular Diseases

    A study found that prostaglandin F2α activity, measured as urinary 15-keto-dihydro-PGF(2α), was significantly associated with cardiovascular mortality, suggesting its role as a marker in fatal cardiovascular disease (Helmersson-Karlqvist et al., 2015).

  • PGE2 Catabolism and Peroxisome Proliferator-activated Receptor Activation

    The catabolism of PGE2 involving 13,14-dihydro-15-keto-PGF1α was shown to be crucial in regulating the activation of the peroxisome proliferator-activated receptor γ, a key regulator in various biological processes, including adipogenesis and inflammation (Chou et al., 2007).

  • Urinary Biomarkers for Atopic Dermatitis

    A study noted the presence of 6,15-diketo-13,14-dihydro-PGF1α as a urinary metabolite in patients with atopic dermatitis, suggesting its potential as a noninvasive biomarker for diagnosing the condition (Nagata et al., 2021).

Safety And Hazards

When handling DK, it is recommended to wear protective eyewear, clothing, and gloves to avoid skin contact . It is also advised to carry out experiments involving potentially toxic or irritating substances in a glove box to prevent harm to the experimenter .

properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHLXKOKUVJZIS-MKXGPGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60981700
Record name 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,15-Diketo-13,14-dihydro-PGF1alpha

CAS RN

63983-53-9
Record name 6,15-Diketo-13,14-dihydroprostaglandin F1alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063983539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60981700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,15-Diketo-13,14-dihydro-prostaglandin F1α
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,15-DIKETO-13,14-DIHYDRO-PGF1.ALPHA.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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